molecular formula C10H17N3O B15239839 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol

Cat. No.: B15239839
M. Wt: 195.26 g/mol
InChI Key: JRRNJCAGZWSVDV-UHFFFAOYSA-N
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Description

1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an amino group at the 3-position and a methyl group at the 5-position of the pyrazole ring, along with a cyclobutanol moiety, makes this compound unique. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .

Preparation Methods

The synthesis of 1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-[2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrazole ring with the cyclobutanol moiety, providing distinct chemical and biological properties .

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[2-(3-amino-5-methylpyrazol-1-yl)ethyl]cyclobutan-1-ol

InChI

InChI=1S/C10H17N3O/c1-8-7-9(11)12-13(8)6-5-10(14)3-2-4-10/h7,14H,2-6H2,1H3,(H2,11,12)

InChI Key

JRRNJCAGZWSVDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC2(CCC2)O)N

Origin of Product

United States

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